molecular formula C18H18Cl2N4O4S B12385049 DNA gyrase B-IN-2

DNA gyrase B-IN-2

Cat. No.: B12385049
M. Wt: 457.3 g/mol
InChI Key: ZYQVPILSBOWNDR-UHFFFAOYSA-N
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Description

DNA gyrase B-IN-2 is a potent inhibitor of the DNA gyrase B subunit, which is a crucial enzyme in bacterial DNA replication. DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria. Inhibitors of DNA gyrase B, such as this compound, are of significant interest due to their potential as antibacterial agents, particularly against drug-resistant bacterial strains .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DNA gyrase B-IN-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process often starts with the preparation of a core structure, followed by functional group modifications to enhance the inhibitory activity. Common reagents used in the synthesis include various amines, acyl chlorides, and coupling agents .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Advanced techniques like high-pressure chromatography and continuous flow reactors are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: DNA gyrase B-IN-2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

DNA gyrase B-IN-2 exerts its effects by binding to the B subunit of DNA gyrase, thereby inhibiting its ATPase activity. This prevents the enzyme from introducing negative supercoils into DNA, which is essential for DNA replication and transcription. The inhibition of DNA gyrase leads to the accumulation of positive supercoils, ultimately resulting in bacterial cell death .

Properties

Molecular Formula

C18H18Cl2N4O4S

Molecular Weight

457.3 g/mol

IUPAC Name

2-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-5-(3-methoxypropylamino)-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C18H18Cl2N4O4S/c1-8-13(19)14(20)15(22-8)16(25)24-18-23-11-7-10(21-4-3-5-28-2)9(17(26)27)6-12(11)29-18/h6-7,21-22H,3-5H2,1-2H3,(H,26,27)(H,23,24,25)

InChI Key

ZYQVPILSBOWNDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)NCCCOC)C(=O)O)Cl)Cl

Origin of Product

United States

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